1,1-dibromo-2-(2-bromoethyl)cyclopropane
Description
Properties
CAS No. |
93080-16-1 |
|---|---|
Molecular Formula |
C5H7Br3 |
Molecular Weight |
306.8 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Generation of Dibromocarbene
Dibromocarbene is typically generated from bromoform (CHBr₃) under strongly basic conditions. A phase-transfer catalyst, such as benzyltriethylammonium chloride, facilitates the reaction by shuttling hydroxide ions into the organic phase, promoting dehydrohalogenation:
The use of ultrasonic irradiation has been shown to enhance reaction rates by improving mass transfer and reducing particle aggregation.
Cyclopropanation of 1,3-Diene Precursors
The target compound is synthesized by reacting dibromocarbene with 1,3-dienes containing a bromoethyl substituent. For example, 1-bromo-3-pentene undergoes cyclopropanation to yield this compound:
Key Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Halogen Exchange Reactions
An alternative route involves halogen exchange on pre-formed cyclopropane derivatives. This method is particularly useful for introducing bromine atoms at specific positions while preserving the cyclopropane ring.
Starting Material: 1,1-Dichloro-2-(2-chloroethyl)cyclopropane
Treatment of 1,1-dichloro-2-(2-chloroethyl)cyclopropane with excess bromine in the presence of Lewis acids (e.g., AlBr₃) results in sequential halogen exchange:
Optimization Insights
-
Catalyst Loading : 10 mol% AlBr₃ maximizes bromine substitution while minimizing ring-opening side reactions.
-
Solvent Effects : Non-polar solvents (e.g., hexane) favor halogen exchange over radical pathways.
Ring-Closing Metathesis (RCM)
Recent advances in transition-metal-catalyzed RCM have enabled the synthesis of strained cyclopropanes, including brominated derivatives.
Substrate Design
A diene precursor functionalized with bromine and a bromoethyl group undergoes RCM using a Grubbs-II catalyst:
Performance Metrics
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Grubbs-II | 92 | 85 |
| Hoveyda-Grubbs | 88 | 78 |
Photochemical Methods
Ultraviolet (UV) light-induced cyclization offers a radical-based pathway for constructing the cyclopropane ring. This method avoids strong bases, making it suitable for acid-sensitive substrates.
Mechanism
Irradiation of 1,3-dibromo-5-hexene generates a diradical intermediate, which undergoes intramolecular coupling to form the cyclopropane ring:
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Dibromocarbene | 72 | 95 | High | Moderate |
| Halogen Exchange | 65 | 88 | Medium | Low |
| RCM | 85 | 97 | Low | High |
| Photochemical | 58 | 82 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-(2-bromoethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols.
Bases: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Halogens, hydrogen halides.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as alcohols, amines, or thiols are formed.
Elimination Products: Alkenes are formed as major products.
Addition Products: Halogenated cyclopropanes or cyclopropyl halides.
Scientific Research Applications
1,1-Dibromo-2-(2-bromoethyl)cyclopropane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Studies: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Applications: The compound is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-(2-bromoethyl)cyclopropane involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of more reactive intermediates.
Comparison with Similar Compounds
1,1-Dibromo-2-(chloromethyl)cyclopropane
- Structure : Differs by a chlorine atom in the ethyl group instead of bromine.
- Reactivity : The chlorine atom (poorer leaving group compared to bromine) reduces substitution reaction rates. However, lithiated intermediates derived from this compound exhibit high diastereoselectivity in cyclobutane synthesis .
- Applications : Used in the generation of bicyclobutane (BCB) boronate complexes for strained ring systems in natural product synthesis .
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
- Structure : Features two chloromethyl groups instead of a bromoethyl substituent.
- Steric and Electronic Effects : Increased steric hindrance from the chloromethyl groups reduces accessibility to the cyclopropane ring. The electron-withdrawing chlorine atoms further polarize the ring, enhancing electrophilic reactivity at the expense of stability .
Oxygenated Cyclopropane Derivatives (e.g., Methoxy- and Keto-MAs)
- Structure : Cyclopropanes with methoxy or keto groups, as seen in mycobacterial lipids.
- Biological Relevance : Methoxy-MAs (MMA) with cis-cyclopropane groups are prevalent in Mycobacterium tuberculosis, influencing membrane rigidity and drug resistance. The trans-configuration in keto-MAs (KMA) alters lipid packing .
- Comparison : The bromine substituents in 1,1-dibromo-2-(2-bromoethyl)cyclopropane lack the hydrogen-bonding capability of oxygenated groups, limiting biological interactions but enhancing halogen-specific reactivity .
Comparison with Non-Cyclopropane Brominated Compounds
1,1-Dibromo-2-methylpropane
1-Bromo-2,2-dimethylpropane (Neopentyl Bromide)
- Structure : Branched alkane with a single bromine and two methyl groups.
- Steric Effects : The neopentyl structure impedes nucleophilic substitution (SN2) due to steric hindrance, unlike the cyclopropane derivative, where the ring’s geometry allows for alternative reaction pathways (e.g., ring-opening) .
Physicochemical Properties and Intermolecular Forces
Boiling Points and Dipole Moments
- Cyclopropane (C₃H₆): Boiling point = 240 K; dipole moment = 0 D (nonpolar) .
- This compound : Higher molar mass (C₅H₈Br₃ ≈ 321 g/mol) and polarity (dipole moment ~2–3 D) due to bromine electronegativity, leading to a significantly higher boiling point (>400 K estimated).
Solubility
Comparison with Benzofuran Derivatives
- Compounds like 3-(2-bromoethyl)benzofurans () share the bromoethyl motif but lack ring strain. The cyclopropane derivative’s strain energy facilitates unique reactivity in ring-expansion reactions for heterocycle synthesis .
Data Tables
Table 1: Structural and Physical Comparison
Q & A
Q. What are the established synthetic routes for 1,1-dibromo-2-(2-bromoethyl)cyclopropane, and what reaction conditions are critical?
- Methodological Answer : Synthesis typically involves bromination of cyclopropane precursors. For example, free-radical bromination of substituted cyclopropanes (e.g., 1,1-dimethylcyclopropane) using Br₂ in non-polar solvents (CCl₄) under controlled conditions can yield brominated derivatives . Additionally, CuII-catalyzed carbene dimerization of cyclopropyl carbenoids, generated via halogen-lithium exchange from precursors like 1,1-dibromo-2-(phenylthio)cyclopropane, has been employed for related structures . Key conditions include temperature control (~40°C), solvent selection (to stabilize intermediates), and stoichiometric ratios to avoid over-bromination.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry, as demonstrated for trans-anti diastereomers in analogous compounds .
- NMR spectroscopy : H and C NMR identify bromine-induced deshielding effects and substituent positions. H NMR signals for cyclopropane protons typically appear at δ 1.0–2.5 ppm, split due to ring strain .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via isotopic patterns (e.g., Br’s 1:1 natural abundance for Br and Br) .
Q. What are the primary challenges in purifying this compound?
- Methodological Answer :
- Byproduct removal : Over-bromination can lead to diastereomeric mixtures (e.g., cis/trans isomers), requiring column chromatography with hexane/ethyl acetate gradients .
- Moisture sensitivity : Bromine substituents make the compound hygroscopic; use anhydrous solvents and inert atmospheres during isolation .
Advanced Research Questions
Q. How does the steric and electronic environment of the cyclopropane ring influence reactivity in substitution reactions?
- Methodological Answer : The cyclopropane ring’s strain (bond angles ~60°) enhances reactivity. Bromine at the 1,1-positions creates steric hindrance, favoring nucleophilic attack at the less hindered 2-(2-bromoethyl) position. Computational studies (DFT) can model transition states to predict regioselectivity. For example, bulky nucleophiles like tert-butoxide may favor elimination over substitution due to steric constraints .
Q. Why is diastereoselectivity low in carbene dimerization reactions involving this compound, and how can it be improved?
- Methodological Answer : Low diastereoselectivity arises from similar energy barriers for competing transition states during dimerization. Strategies to improve selectivity include:
- Catalyst optimization : CuII catalysts with chiral ligands (e.g., bisoxazolines) can induce asymmetry .
- Temperature modulation : Lower temperatures (e.g., −78°C) may favor kinetic control over thermodynamic pathways .
Q. What computational tools are used to predict reaction pathways for cyclopropane ring-opening or functionalization?
- Methodological Answer :
- DFT calculations : Model ring-opening energetics (e.g., via electrophilic addition or radical mechanisms). For example, M06-2X/6-31G(d) level theory predicts regioselectivity in bromine-mediated ring expansions .
- Retrosynthesis software : Tools like Pistachio or Reaxys propose synthetic routes by analyzing reaction databases, prioritizing steps with >80% yield .
Q. How can contradictions in reported reaction yields or byproduct profiles be resolved?
- Methodological Answer :
- Systematic reproducibility studies : Vary parameters (solvent polarity, initiator concentration) to identify critical factors. For instance, trace moisture may hydrolyze intermediates, reducing yields .
- Advanced analytics : Use GC-MS or HPLC to quantify byproducts. In one study, GLC revealed a 4:1 diastereomer ratio in a gem-dibromocyclopropane reaction, guiding purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
